

2-(Methylthio)nicotinoyl chloride molecular structure and formula

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Compound of Interest

Compound Name: 2-(Methylthio)nicotinoyl chloride

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An In-depth Technical Guide to 2-(Methylthio)nicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(Methylthio)nicotinoyl chloride**, a key intermediate in the development of pharmacologically active compounds.

Molecular Structure and Chemical Formula

2-(Methylthio)nicotinoyl chloride is a derivative of nicotinic acid, featuring a methylthio group at the 2-position and an acyl chloride at the 3-position of the pyridine ring. This trifunctional nature makes it a versatile reagent in organic synthesis.

The molecular structure can be represented by the SMILES string

O=C(Cl)C1=C(SC)N=CC=C1.[1]

Chemical Formula: C₇H₆CINO₂[2][3][4]

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Figure 1. 2D Structure of **2-(Methylthio)nicotinoyl chloride**

Physicochemical and Spectroscopic Data

Quantitative data for **2-(Methylthio)nicotinoyl chloride** and its precursor, 2-(Methylthio)nicotinic acid, are summarized below. While detailed experimental spectra for the title compound are not readily available in public literature, data for its immediate precursor is provided for reference, which is crucial for monitoring its synthesis.

Table 1: Physicochemical Properties of **2-(Methylthio)nicotinoyl chloride**

Property	Value	Reference(s)
CAS Number	97936-43-1	[2][4]
Molecular Weight	187.65 g/mol	[2][3]
Appearance	White to very pale yellow powder	[4]
Melting Point	88-91 °C	[2][4]
Sensitivity	Moisture sensitive	[2][4]

Table 2: Spectroscopic Data for the Precursor, 2-(Methylthio)nicotinic acid

Data Type	Key Features	Reference(s)
¹ H NMR	Spectra available from Sigma-Aldrich.	[5]
¹³ C NMR	Spectra available from Sigma-Aldrich.	[5]
Mass Spectrometry (GC-MS)	m/z top peak: 79; 2nd highest: 169; 3rd highest: 123.	[5]
IR Spectra (FTIR)	Spectra available from Sigma-Aldrich.	[5]

Experimental Protocols

2-(Methylthio)nicotinoyl chloride is typically synthesized from its corresponding carboxylic acid and subsequently used to create amide derivatives. The following protocols are based on established chemical transformations.

Synthesis of 2-(Methylthio)nicotinoyl chloride

This protocol describes the conversion of 2-(Methylthio)nicotinic acid to its acyl chloride derivative using thionyl chloride. This is a standard method for preparing acyl chlorides from carboxylic acids.[\[6\]](#)[\[7\]](#)

Materials:

- 2-(Methylthio)nicotinic acid
- Thionyl chloride (SOCl₂)
- Anhydrous solvent (e.g., toluene or tetrahydrofuran)
- Round-bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(Methylthio)nicotinic acid (1 equivalent) in an anhydrous solvent such as toluene.
- Add an excess of thionyl chloride (at least 2-3 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Fit the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.
- Heat the reaction mixture to reflux (typically 70-80 °C) for 2-3 hours.^[6] The reaction can be monitored by the cessation of gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.^[6]
- The resulting crude **2-(Methylthio)nicotinoyl chloride**, often a solid, can be used in the next step without further purification or can be purified by recrystallization from a non-protic solvent if necessary.

Synthesis of Benzamide Derivatives

2-(Methylthio)nicotinoyl chloride is a key reagent in the preparation of benzamides, some of which have been investigated as Bcl-3 inhibitors.^[3] The following is a general procedure for the amidation of **2-(Methylthio)nicotinoyl chloride**.

Materials:

- **2-(Methylthio)nicotinoyl chloride**
- Primary or secondary amine (e.g., a substituted aniline)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)

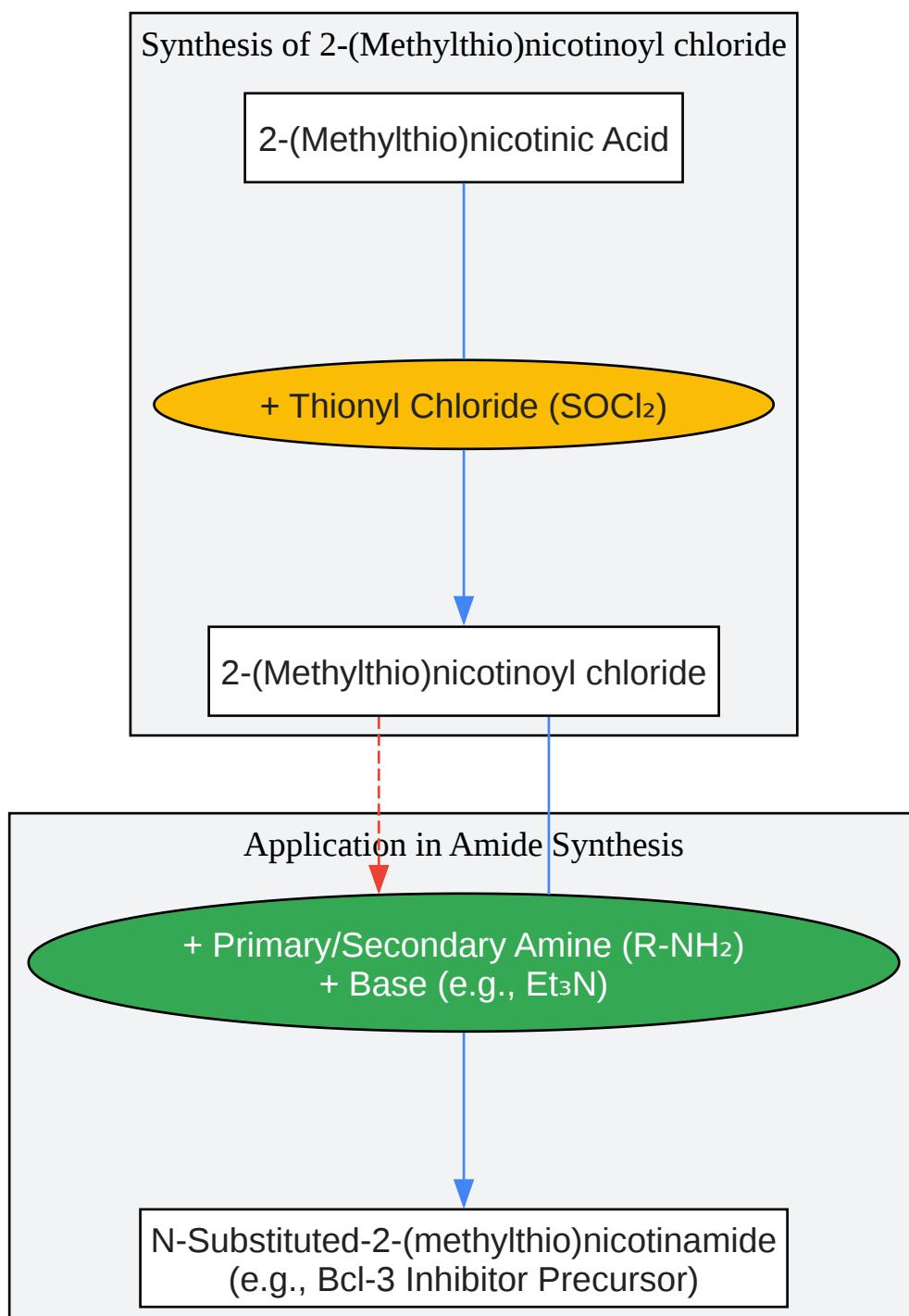
- Tertiary amine base (e.g., triethylamine or pyridine)
- Stirring apparatus
- Standard workup and purification equipment

Procedure:

- Dissolve the desired amine (1 equivalent) and a tertiary amine base like triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.
- Cool the solution in an ice bath (0 °C).
- Dissolve **2-(Methylthio)nicotinoyl chloride** (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, the reaction mixture may be filtered to remove the triethylamine hydrochloride salt.
- The filtrate is then typically washed sequentially with a dilute acid solution (e.g., 1M HCl), water, a saturated sodium bicarbonate solution, and finally brine.
- The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The resulting crude amide product can be purified by standard techniques such as recrystallization or column chromatography.

Synthetic Workflow and Applications

The primary application of **2-(Methylthio)nicotinoyl chloride** is as a building block in multi-step organic synthesis. Its role in the formation of amide bonds is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules.



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Diagram Caption: Synthetic workflow of **2-(Methylthio)nicotinoyl chloride** and its use.

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